5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(4-methoxypiperidin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGOQVPDLGHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-methoxypiperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine serves as a versatile intermediate in synthesizing various bioactive compounds. Its structural features contribute to the development of inhibitors targeting specific biological pathways.
Drug Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of cancer therapies. For example, it has been linked to the synthesis of novel epidermal growth factor receptor inhibitors, which are crucial in treating certain types of cancers. These inhibitors selectively target mutant forms of the receptor, enhancing therapeutic efficacy while minimizing side effects .
Enzyme Inhibition
Research has shown that derivatives of this compound exhibit inhibitory activity against various enzymes involved in disease pathways. For instance, compounds derived from this structure have demonstrated activity against cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often dysregulated in cancer .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several methods, including one-pot reactions that simplify the process and reduce costs. This efficiency is vital for large-scale production in pharmaceutical applications .
Synthetic Routes
The compound can be synthesized using various methodologies that involve reacting 2-bromomalonaldehyde with amidine derivatives under controlled conditions. This method not only streamlines the synthesis but also enhances yield and purity, making it suitable for industrial applications .
Research Applications
Beyond its pharmaceutical implications, this compound has applications in fundamental research areas such as:
Biochemistry and Molecular Biology
The compound is utilized in studies related to DNA interactions and cellular processes. For instance, its analogs have been employed to investigate the incorporation of brominated nucleosides into DNA, providing insights into cellular replication mechanisms and mutagenesis .
Material Science
Pyrimidine derivatives are also explored for their potential use in functional materials due to their electronic properties and ability to form stable complexes with metals. This aspect opens avenues for developing new materials with specific electronic or optical characteristics .
Case Studies and Experimental Findings
Several studies highlight the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Similar in structure but with a methyl group instead of a methoxy group on the piperidine ring.
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with molecular targets and its overall efficacy in different applications.
Biological Activity
5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H14BrN3O
- Molecular Weight : 284.15 g/mol
- CAS Number : 1406958-85-7
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Its structure allows it to function as a potential inhibitor for several enzymes and receptors involved in cellular processes:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. Research indicates that it may act on folate receptor pathways, similar to other pyrimidine derivatives that target dihydrofolate reductase (DHFR) and related enzymes .
- Antimicrobial Properties : Studies have suggested that compounds with similar structures possess antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. This activity is often attributed to the ability of these compounds to inhibit key metabolic pathways in bacteria .
- Cell Cycle Modulation : Some findings indicate that this compound may induce S-phase accumulation in cancer cells, leading to apoptosis. This suggests a potential role in cancer therapy by disrupting normal cell cycle progression .
Antitumor Activity
A notable study synthesized various pyrimidine derivatives, including this compound, which were evaluated for their antiproliferative effects on cancer cell lines. The results indicated significant growth inhibition in folate receptor-expressing cells, with mechanisms involving dual inhibition of GARFTase and AICARFTase pathways, leading to ATP depletion in treated cells .
Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of several pyrimidine derivatives, this compound displayed moderate antibacterial activity against S. aureus, highlighting its potential as a lead compound for developing new antibiotics targeting resistant strains .
Data Table: Biological Activities of this compound
Q & A
Q. Basic
- NMR : ¹H NMR (DMSO-d₆) shows piperidinyl protons at δ 3.5–4.0 ppm and pyrimidine H at δ 8.6 ppm. ¹³C NMR confirms Br substitution (C-Br at ~155 ppm).
- Mass spectrometry : ESI-MS ([M+H]⁺ = 298.03) verifies molecular weight.
- IR : Stretching vibrations for C-Br (550 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups.
These data cross-validate SCXRD bond lengths and angles .
How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?
Advanced
SCXRD reveals:
- C–H∙∙∙N contacts : Link molecules into antiparallel dimers (distance: 3.2–3.5 Å), enhancing thermal stability.
- π-π stacking : Pyrimidine rings stack with centroid distances of 3.5–3.7 Å, influencing solubility and melting point.
- Hydrophobic interactions : Methoxy groups orient toward crystal voids, affecting crystallinity .
What purification methods yield high-purity this compound suitable for pharmaceutical research?
Q. Basic
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for biological assays .
What role does the methoxypiperidinyl moiety play in the compound's biological activity, and how can this be modeled computationally?
Q. Advanced
- Bioactivity : The moiety enhances lipid solubility, improving blood-brain barrier penetration in CNS drug candidates.
- Docking studies : AutoDock Vina models show hydrogen bonding between the methoxy group and kinase active sites (e.g., EGFR).
- MD simulations : Reveal stable binding conformations over 100 ns trajectories, correlating with IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
